methyl 4-(tetrahydro-2H-pyran-2-yloxy)benzoate
Overview
Description
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)benzoate is an organic compound with the molecular formula C13H16O4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydroxyl group is substituted with a tetrahydro-2H-pyran-2-yloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(tetrahydro-2H-pyran-2-yloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the protection of the hydroxyl group with tetrahydropyranyl (THP) ether. The reaction conditions often include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst.
Protection: The hydroxyl group is protected by reacting with dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-(tetrahydro-2H-pyran-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The tetrahydro-2H-pyran-2-yloxy group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other sites on the molecule. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: Similar in structure but with a carboxylate group instead of a benzoate group.
2H-Pyran-2-one, tetrahydro-4-methyl-: A related compound with a different functional group arrangement.
Uniqueness
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)benzoate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. The presence of both the ester and tetrahydro-2H-pyran-2-yloxy groups allows for versatile chemical transformations and protective strategies in synthetic chemistry .
Properties
CAS No. |
106342-09-0 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 4-(oxan-2-yloxy)benzoate |
InChI |
InChI=1S/C13H16O4/c1-15-13(14)10-5-7-11(8-6-10)17-12-4-2-3-9-16-12/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
KDMICHPWNLJREW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCCCO2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.